

CHMFL-PI4K-127 stability and storage conditions

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Compound of Interest

Compound Name: CHMFL-PI4K-127

Cat. No.: B10821518

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Technical Support Center: CHMFL-PI4K-127

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability, storage, and handling of **CHMFL-PI4K-127**, a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).^[1] Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **CHMFL-PI4K-127**?

A1: Proper storage of **CHMFL-PI4K-127** is crucial for maintaining its integrity and activity. The recommended conditions are summarized in the table below.

Formulation	Storage Temperature	Duration
Powder	-20°C	2 to 3 years
4°C	2 years	
In DMSO	-80°C	6 months
-20°C	1 month	
4°C	2 weeks	

For optimal results, it is recommended to prepare solutions on the day of use. If stock solutions are necessary, they should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C, where they are generally stable for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.

Q2: How should I dissolve **CHMFL-PI4K-127**?

A2: **CHMFL-PI4K-127** is soluble in DMSO at a concentration of 125 mg/mL (310.29 mM). The use of ultrasonication may be necessary to achieve complete dissolution. It is important to note that the hygroscopic nature of DMSO can affect solubility, so using anhydrous DMSO is recommended.

Q3: What is the primary mechanism of action of **CHMFL-PI4K-127**?

A3: **CHMFL-PI4K-127** is a highly selective inhibitor of Plasmodium falciparum PI4K (PfPI4K) with an IC50 of 0.9 nM.^[1] It exhibits potent activity against the 3D7 strain of P. falciparum with an EC50 of 25.1 nM and is also effective against various drug-resistant strains.^[1]

Troubleshooting Guide

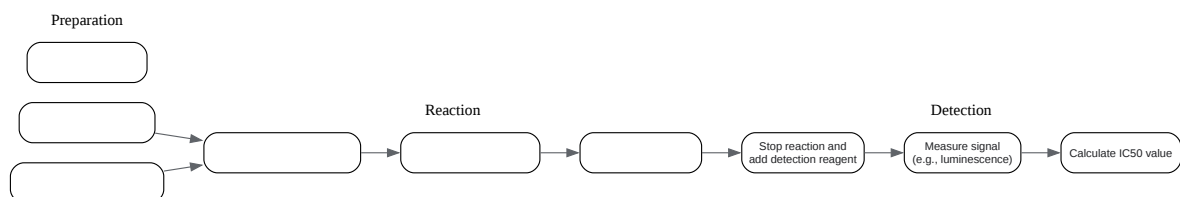
Issue	Potential Cause	Recommended Solution
Inconsistent results in in vitro assays	Compound degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.	Prepare fresh solutions for each experiment or use aliquots that have been stored correctly at -20°C or -80°C.
Incomplete dissolution: Compound not fully dissolved in DMSO.	Use ultrasonication to ensure complete dissolution. Confirm the absence of visible particulates before adding to the assay medium.	
Low or no activity in cell-based assays	Compound precipitation: The final concentration of DMSO in the cell culture medium may be too high, causing the compound to precipitate.	Ensure the final DMSO concentration in your assay is at a level that does not affect cell viability or compound solubility (typically $\leq 0.5\%$).
Cell line variability: Different cell lines may have varying sensitivities to the compound.	Use a consistent cell line and passage number. If possible, test the compound on a panel of cell lines.	
Unexpected toxicity in in vivo studies	Vehicle-related toxicity: The formulation used for oral administration may have adverse effects.	Conduct a vehicle toxicity study in a small cohort of animals before proceeding with the main experiment.
Off-target effects: Although highly selective, off-target effects at high concentrations cannot be ruled out.	Perform a dose-response study to identify the optimal therapeutic window with minimal toxicity.	

Experimental Protocols

In Vitro PfPI4K Kinase Assay (Illustrative Protocol)

This protocol is a general guideline for assessing the inhibitory activity of **CHMFL-PI4K-127** against PfPI4K.

Workflow for In Vitro Kinase Assay



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Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

- **CHMFL-PI4K-127**
- Recombinant PfPI4K enzyme
- PI4K substrate (e.g., phosphatidylinositol)
- ATP
- Kinase assay buffer
- DMSO (anhydrous)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well white plates

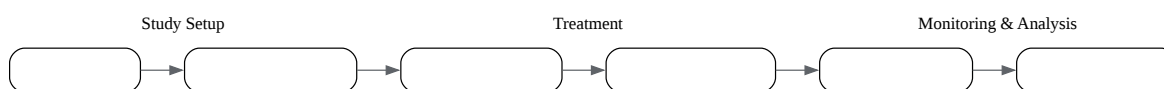
Procedure:

- Prepare a serial dilution of **CHMFL-PI4K-127** in DMSO.
- Add the diluted compound to the wells of a 384-well plate.
- Add the PfPI4K enzyme and substrate solution to the wells.
- Incubate for a predetermined period at room temperature to allow for compound binding to the enzyme.
- Initiate the kinase reaction by adding ATP.
- Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vivo Antimalarial Efficacy in a Murine Model (Illustrative Protocol)

This protocol provides a general framework for evaluating the in vivo efficacy of **CHMFL-PI4K-127**.

Workflow for In Vivo Efficacy Study



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References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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